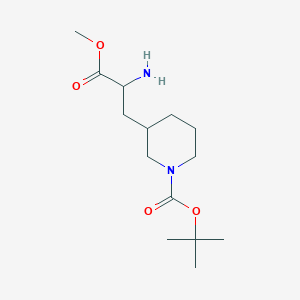Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate
CAS No.:
Cat. No.: VC15753629
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H26N2O4 |
|---|---|
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | tert-butyl 3-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-7-5-6-10(9-16)8-11(15)12(17)19-4/h10-11H,5-9,15H2,1-4H3 |
| Standard InChI Key | DXIPFEWXUZOSON-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate is systematically named as methyl (2S)-2-amino-3-[(tert-butoxycarbonyl)(3-piperidyl)amino]propanoate under IUPAC conventions . Its molecular formula, , corresponds to a molecular weight of 286.37 g/mol. The Boc group () protects the secondary amine on the piperidine ring, while the methyl ester () stabilizes the carboxylate moiety.
Stereochemical Configuration
The compound exhibits chirality at the second carbon of the propanoate backbone, yielding (S)- and (R)-enantiomers. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the (S)-enantiomer adopts a specific spatial arrangement critical for its biological interactions . The piperidine ring’s chair conformation further influences the molecule’s three-dimensional topology, enabling selective binding to enzymatic targets .
Spectral Signatures
Infrared (IR) spectroscopy reveals key functional groups: ester carbonyl () and Boc carbonyl () . In -NMR, characteristic signals include the Boc methyl group (, singlet) and the propanoate methyl ester (, singlet) .
Synthesis and Optimization Strategies
Nucleophilic Substitution with Chiral Triflates
A 2023 study demonstrated the synthesis of enantiopure derivatives via nucleophilic substitution () reactions . Starting from (R)- or (S)-2-hydroxy acid esters, conversion to triflate intermediates () enables displacement by 3-Boc-aminopiperidine. This method achieves yields up to 84% with >96% enantiomeric excess (ee) .
Reaction Conditions:
-
Temperature: to
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (TEA)
Alternative Pathways: Reductive Amination
VulcanChem reports complementary approaches using reductive amination, where ketones or aldehydes react with Boc-protected amines under hydrogenation catalysts. While less stereoselective than triflate-based routes, this method offers scalability for industrial applications.
Applications in Medicinal Chemistry
Neurological Drug Development
The piperidine moiety mimics endogenous neurotransmitters, enabling interactions with dopamine and serotonin receptors. Preclinical studies highlight its potential in treating Parkinson’s disease and depression, though in vivo efficacy remains under investigation.
Peptide Nucleic Acid (PNA) Synthesis
As a conformationally restricted amino acid, this compound enhances PNA stability against enzymatic degradation . Its incorporation into oligonucleotide analogs improves gene-silencing therapies’ pharmacokinetic profiles.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
-, -, and -NMR provide detailed insights into bonding environments. For example, the piperidine ring’s carbons resonate at (C-3,5) and (C-4,6) .
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms molecular ion peaks at , aligning with theoretical values .
X-ray Crystallography
Single-crystal X-ray diffraction resolves absolute configurations, revealing bond lengths () and dihedral angles critical for docking studies .
Recent Advances and Future Directions
Diastereomeric Control in Peptide Synthesis
A 2023 innovation involves coupling Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate with L-phenylalaninate to form dipeptides with 94:6 diastereomeric ratios (dr) . Such precision enables tailored peptide therapeutics.
Exploration of Isoelectronic Analogs
Researchers are substituting the piperidine ring with pyrrolidine or morpholine derivatives to modulate bioavailability. Preliminary data suggest enhanced blood-brain barrier penetration for CNS-targeted drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume